

## Bevonescein (ALM-488): A Technical Overview of Pharmacokinetics and Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bevonescein |           |
| Cat. No.:            | B15553049   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Bevonescein** (ALM-488) is an investigational peptide-dye conjugate designed for real-time, fluorescence-guided intraoperative visualization of nerves.[1] Comprising a proprietary shortchain amino acid peptide linked to a fluorescein moiety, **Bevonescein** aims to enhance surgical precision by selectively binding to nerve tissue, thereby reducing the risk of iatrogenic nerve injury.[1][2] This technical guide provides a comprehensive analysis of the pharmacokinetic profile, biodistribution, and underlying mechanisms of **Bevonescein**, based on preclinical and clinical data.

### **Mechanism of Action**

**Bevonescein**'s targeted functionality stems from its unique composition. The peptide component selectively binds to the extracellular matrix of nerves, a mechanism that is independent of the myelin sheath.[1] This allows for the visualization of not only intact myelinated nerves but also chronically degenerated and autonomic nerves, offering a significant advantage over myelin-dependent nerve-targeting agents.[1][3]

Following intravenous administration, **Bevonescein** circulates and accumulates at nerve tissues.[2] When illuminated by a specific light frequency from a surgical microscope or other fluorescence imaging systems, the fluorescein dye emits a distinct signal, enabling surgeons to clearly differentiate nerves from surrounding tissues.[1][4]



# Mechanism of Action of Bevonescein (ALM-488) Systemic Circulation Intravenous



Click to download full resolution via product page

**Figure 1:** Conceptual workflow of **Bevonescein** from administration to nerve visualization and clearance.



## **Pharmacokinetic Profile**

The pharmacokinetic properties of **Bevonescein** have been primarily characterized in a Phase 1 clinical trial (NCT04420689) involving patients undergoing head and neck surgery.[4][5] The key pharmacokinetic parameters are summarized in the table below.

| Parameter         | Value                       | Study Population                                         | Source |
|-------------------|-----------------------------|----------------------------------------------------------|--------|
| Optimal Dose      | 500 mg                      | 27 adult patients<br>undergoing head and<br>neck surgery | [6][7] |
| Half-life (t½)    | 29–72 minutes               | 27 adult patients<br>undergoing head and<br>neck surgery | [8][9] |
| Peak Fluorescence | 1–5 hours post-<br>infusion | 27 adult patients<br>undergoing head and<br>neck surgery | [6]    |
| Clearance         | Rapidly cleared renally     | 27 adult patients<br>undergoing head and<br>neck surgery | [6]    |
| Time to Clearance | Within 12 hours             | 27 adult patients<br>undergoing head and<br>neck surgery | [6]    |

## **Biodistribution and Efficacy**

**Bevonescein** is engineered for selective biodistribution to nerve tissues.[2] Preclinical studies in rodent models have demonstrated its ability to label peripheral nerves, including those that are degenerated or autonomic.[3][10] The efficacy of nerve visualization is often quantified by the signal-to-background ratio (SBR), which measures the fluorescence intensity of the nerve relative to the surrounding tissue.



| Metric                    | Finding                                                                                                   | Model/Population                                         | Source |
|---------------------------|-----------------------------------------------------------------------------------------------------------|----------------------------------------------------------|--------|
| Target Tissue             | Nerve-associated connective tissue                                                                        | Living mice and ex vivo human tissue                     | [1]    |
| Nerve Types Labeled       | Intact, degenerated, and autonomic nerves                                                                 | Rodent models                                            | [1][3] |
| SBR (Degenerated Nerves)  | 3.31 ± 1.11                                                                                               | Rodent model of chronic facial nerve transection         | [10]   |
| SBR (Autonomic<br>Nerves) | 1.77 ± 0.65                                                                                               | Rodent model                                             | [10]   |
| Clinical Efficacy         | 57% of patients showed >20% improvement in visible nerve length with fluorescence compared to white light | 27 adult patients<br>undergoing head and<br>neck surgery | [2][7] |

## Experimental Protocols Phase 1 Clinical Trial (NCT04420689)

This multi-center, open-label, dose-escalation and dose-timing study evaluated the safety, tolerability, pharmacokinetics, and efficacy of **Bevonescein** in adult patients undergoing head and neck surgery.





Click to download full resolution via product page

Figure 2: High-level workflow for the Phase 1 clinical trial of Bevonescein.

#### Methodology:

 Patient Population: 27 adult patients scheduled for head and neck surgeries, such as parotidectomy, thyroidectomy, or neck dissection.[6][8]



- Drug Administration: **Bevonescein** was administered as a single intravenous infusion prior to surgery. The study included dose-escalation cohorts to determine the optimal dose.[5]
- Imaging: Intraoperative nerve visualization was performed using a surgical microscope equipped with a YELLOW 560 filter to detect the fluorescence signal.[4][7]
- Data Collection: Safety was the primary outcome, with the number of adverse events recorded.[5] Secondary outcomes included pharmacokinetic parameters and efficacy measures such as the signal-to-background ratio and the length of visualized nerves compared to standard white light visualization.[5][8]

## **Preclinical Degenerated Nerve Study**

This study aimed to evaluate the ability of **Bevonescein** to label chronically degenerated nerves in a rodent model.



## Preclinical Degenerated Nerve Study Workflow Sixteen wild-type mice undergo transection of the marginal mandibular branch of the facial nerve Nerves allowed to degenerate for five months Co-injection of Bevonescein and a myelin-binding dye (oxazine-4) in ten mice Intraoperative facial nerve exploration with fluorescence imaging Signal-to-background ratio (SBR) calculated for both agents Comparison of the efficacy of Bevonescein and oxazine-4 in labeling degenerated nerves

Click to download full resolution via product page

**Figure 3:** Experimental workflow for the preclinical evaluation of **Bevonescein** on degenerated nerves.

Methodology:



- Animal Model: Sixteen wild-type mice underwent transection of the marginal mandibular branch of the facial nerve.[10]
- Degeneration Period: The nerves were allowed to degenerate for five months.[10]
- Drug Administration: Ten of the mice were co-injected with **Bevonescein** and oxazine-4, a myelin-binding dye.[10]
- Imaging and Analysis: Intraoperative fluorescence imaging was used to visualize the
  degenerated nerve segments. The signal-to-background ratio (SBR) was calculated by
  comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.
   [10]
- Results: Bevonescein successfully visualized 100% of the degenerated nerve segments, whereas oxazine-4 was largely ineffective. The SBR for Bevonescein was significantly higher than that of oxazine-4 (3.31 ± 1.11 vs. 1.27 ± 0.54).[10]

## **Safety and Tolerability**

Across the Phase 1 clinical trial, **Bevonescein** demonstrated a favorable safety profile.[2][7] No dose-limiting toxicities or infusion-related reactions were reported.[7] The only adverse event considered possibly related to the study drug was a single instance of vomiting.[8] The rapid renal clearance of **Bevonescein** within 12 hours limits systemic exposure, contributing to its safety.[6]

## **Future Directions**

**Bevonescein** is currently being evaluated in ongoing Phase 3 clinical trials.[2][7] Future research may explore its application in other surgical fields where nerve preservation is critical, such as prostatectomy and spinal surgery. Additionally, the development of derivatives with tailored pharmacokinetic profiles could further enhance its clinical utility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. medium.com [medium.com]
- 7. firstwordhealthtech.com [firstwordhealthtech.com]
- 8. Intraoperative nerve-specific fluorescence visualization in head and neck surgery: a Phase 1 trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intraoperative Real-Time Fluorescence Labeling of Degenerated Facial Nerves with Bevonescein PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bevonescein (ALM-488): A Technical Overview of Pharmacokinetics and Biodistribution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553049#pharmacokinetics-and-biodistribution-of-bevonescein-alm-488]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com